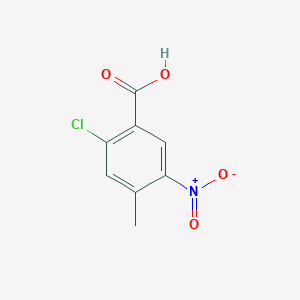

Ácido 2-cloro-4-metil-5-nitrobenzoico

Descripción general

Descripción

2-Chloro-4-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59100 . It is also known by other synonyms such as 2-chloro-4-methyl-5-nitro-benzoic acid, 2-Chlor-4-methyl-5-nitro-benzoesaeure, 6-Chlor-3-nitro-p-toluylsaeure, and 5-nitro-2-chloro-4-methyl benzoic acid .

Synthesis Analysis

A green approach for the synthesis of mesalamine, an anti-inflammatory agent, has been reported where 2-chloro-5-nitrobenzoic acid is used as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methyl-5-nitrobenzoic acid can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry . The exact mass of the compound is 214.99900 .Chemical Reactions Analysis

2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .Aplicaciones Científicas De Investigación

Síntesis orgánica: Bloque de construcción para moléculas complejas

El ácido 2-cloro-4-metil-5-nitrobenzoico sirve como un intermedio versátil en la síntesis orgánica. Su estructura química permite diversas reacciones en la posición bencílica, lo que permite la creación de moléculas complejas con posibles aplicaciones farmacéuticas . La presencia de grupos nitro y cloro, ambos electrón-atractores, lo convierte en un compuesto reactivo para reacciones de sustitución y acoplamiento, que son fundamentales en la construcción de diversos compuestos orgánicos.

Industria farmacéutica: Síntesis de agentes antiinflamatorios

Este compuesto se utiliza en la síntesis de mesalamina, un agente antiinflamatorio. La mesalamina es un medicamento crucial para el tratamiento de enfermedades inflamatorias intestinales como la colitis ulcerosa . El proceso de síntesis implica la conversión del grupo cloro a un grupo hidroxilo y la reducción del grupo nitro a una amina, mostrando la utilidad del compuesto en la producción de medicamentos importantes.

Química analítica: Estándares de calibración

En química analítica, el ácido 2-cloro-4-metil-5-nitrobenzoico se emplea como estándar de calibración. Es particularmente útil en las pruebas de control de calidad para productos farmacéuticos, donde las mediciones precisas y exactas son fundamentales . Sus propiedades bien definidas lo hacen adecuado para el desarrollo y validación de métodos en diversas técnicas analíticas.

Investigación antibacteriana: Síntesis de sesquiterpenoides

Los investigadores utilizan este compuesto en la síntesis de sesquiterpenoides, que se están estudiando por sus posibles propiedades antibacterianas . La capacidad de crear nuevos compuestos antibacterianos es vital en la lucha contra las bacterias resistentes a los antibióticos, lo que hace que esta aplicación sea particularmente significativa.

Investigación del cáncer: Inhibidores de LSD1

El compuesto también se utiliza en la síntesis de oxazoles de fenilo sustituidos, que actúan como nuevos inhibidores de LSD1 con actividad antiproliferativa . LSD1 es una enzima que desempeña un papel en la progresión del cáncer, y los inhibidores pueden servir potencialmente como agentes terapéuticos en el tratamiento del cáncer.

Inhibición enzimática: Inhibidores de la catepsina L

Otra aplicación está en la síntesis de inhibidores de la catepsina L . La catepsina L es una enzima implicada en diversas enfermedades, incluidas el cáncer y las afecciones inflamatorias. Los inhibidores de esta enzima podrían conducir a nuevos tratamientos para estas enfermedades.

Materiales ópticos no lineales: Crecimiento de cristales

El ácido 2-cloro-4-metil-5-nitrobenzoico participa en el crecimiento de cristales únicos ópticos no lineales (NLO) orgánicos . Estos cristales tienen aplicaciones en almacenamiento de datos ópticos de alta densidad, modulación electroóptica, conversión de frecuencia, dispositivos láser y generación y detección de THz. El papel del compuesto en el crecimiento de cristales subraya su importancia en la ciencia de materiales avanzados.

Safety and Hazards

2-Chloro-4-methyl-5-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mecanismo De Acción

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .

Mode of Action

The nitro group (−NO2) is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interactions with its targets .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions due to their high reactivity .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-methyl-5-nitrobenzoic acid plays a significant role in biochemical reactions due to its nitro and chloro functional groups. These groups make it reactive towards various enzymes and proteins. The compound interacts with enzymes such as nitroreductases, which reduce the nitro group to an amino group, and chloroperoxidases, which can catalyze the oxidation of the chloro group. These interactions can lead to the formation of reactive intermediates that participate in further biochemical reactions .

Cellular Effects

2-Chloro-4-methyl-5-nitrobenzoic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and apoptosis . Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-methyl-5-nitrobenzoic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing the reduction of substrates . Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-methyl-5-nitrobenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-methyl-5-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and cell death in animal models . Additionally, there may be threshold effects, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

2-Chloro-4-methyl-5-nitrobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases and chloroperoxidases, leading to the formation of metabolites that participate in further biochemical reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. These changes can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 2-Chloro-4-methyl-5-nitrobenzoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to proteins in the cytoplasm or nucleus, affecting its localization and activity. These interactions can influence the compound’s overall distribution and biological effects.

Subcellular Localization

The subcellular localization of 2-Chloro-4-methyl-5-nitrobenzoic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its biological effects . Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity. These factors play a crucial role in determining the compound’s overall function within the cell.

Propiedades

IUPAC Name |

2-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-6(9)5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBSRFDFRRCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

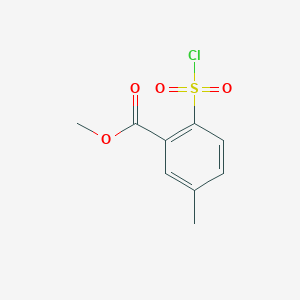

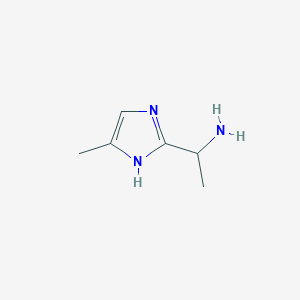

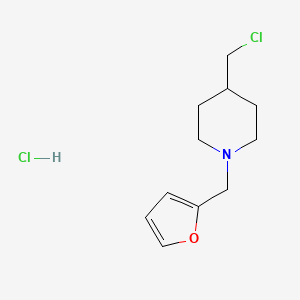

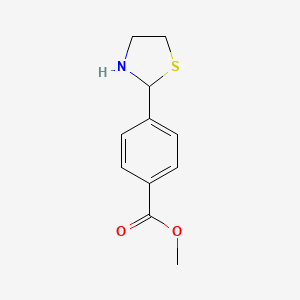

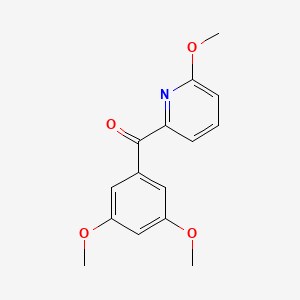

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Chlorosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1455220.png)

![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)